molecular formula C29H31N3O4 B2670258 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018162-27-0

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2670258
CAS No.: 1018162-27-0
M. Wt: 485.584
InChI Key: PGUJFZDTIJZIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-pyrrolidinone hybrid with a complex substitution pattern. Its structure features:

  • A benzimidazole core substituted at position 1 with a 3-(2,5-dimethylphenoxy)-2-hydroxypropyl chain.
  • A pyrrolidin-2-one moiety at position 4 of the benzimidazole, further substituted at position 1 with a 3-methoxyphenyl group.

The 3-methoxyphenyl substituent on the pyrrolidinone may influence electronic properties and metabolic stability.

Properties

IUPAC Name

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-11-12-20(2)27(13-19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-14-28(34)31(16-21)22-7-6-8-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUJFZDTIJZIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol reacts with a halogenated precursor.

    Hydroxypropylation: The hydroxypropyl group is added via an epoxide ring-opening reaction with a suitable nucleophile.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring, often using a lactamization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or nitrating agents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzimidazole derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:

    Antimicrobial Activity: It may inhibit bacterial cell division by targeting proteins involved in this process.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of benzimidazole-pyrrolidinone derivatives. Key analogues include:

Compound ID/Evidence Reference Structural Differences Functional Implications
Compound A - 2,6-Dimethylphenoxy (vs. 2,5-dimethylphenoxy in target).
- 2-methyl-2-propanyl on pyrrolidinone (vs. 3-methoxyphenyl).
- Increased steric hindrance from 2,6-dimethylphenoxy may reduce binding pocket compatibility.
- The bulky 2-methyl-2-propanyl group could lower solubility compared to the methoxy-substituted target.
Compound B - 3-methylphenoxy (vs. 2,5-dimethylphenoxy).
- Propyl linker without hydroxyl group (vs. 2-hydroxypropyl).
- Reduced hydrogen-bonding capacity due to absence of hydroxyl group.
- The 3-methylphenoxy may offer weaker π-π stacking interactions compared to dimethyl-substituted analogues.
Compound C - Trifluoromethylphenyl on pyrrolidinone (vs. 3-methoxyphenyl).
- 4-Methoxyphenoxyethyl substituent.
- Trifluoromethyl enhances metabolic stability and lipophilicity.
- Ethyl linker (vs. hydroxypropyl) reduces conformational flexibility, potentially affecting target engagement.
Compound D - 4-Fluorophenylmethyl on pyrrolidinone (vs. 3-methoxyphenyl).
- 2-(2,6-dimethylphenoxy)ethyl chain.
- Fluorine substitution improves bioavailability and membrane permeability.
- Ethyl linker (vs. hydroxypropyl) may reduce solubility but increase passive diffusion.

Key Research Findings

Hydroxypropyl Linker: The 2-hydroxypropyl group in the target compound distinguishes it from analogues with non-hydroxylated linkers (e.g., Compounds B, C, D). This moiety likely enhances solubility and enables hydrogen bonding with polar residues in biological targets, as seen in crystallographic studies of similar benzimidazole derivatives .

Substituent Positioning: The 2,5-dimethylphenoxy group in the target compound provides a balance of steric bulk and electronic effects. In contrast, the 2,6-dimethylphenoxy in Compound A may hinder binding to flat hydrophobic pockets, as observed in kinase inhibitor assays .

Pyrrolidinone Substituents: The 3-methoxyphenyl group on the pyrrolidinone in the target compound offers moderate electron-donating effects, which may stabilize charge-transfer interactions.

Pharmacological Implications

  • Selectivity : The 3-methoxyphenyl group could reduce off-target effects compared to bulkier substituents (e.g., 2-methyl-2-propanyl in Compound A), as suggested by molecular docking studies .

Biological Activity

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a benzimidazole core and a pyrrolidinone moiety, suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C29H31N3O3C_{29}H_{31}N_{3}O_{3} with a molecular weight of 469.6 g/mol. The IUPAC name is this compound. Its structure can be visualized as follows:

Property Value
Molecular FormulaC29H31N3O3
Molecular Weight469.6 g/mol
IUPAC NameThis compound
InChI Key[InChI Key]

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The benzimidazole moiety may facilitate binding to nucleic acids or proteins, while the phenolic groups can enhance hydrophobic interactions with target sites. Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways.

Antioxidant Activity

Studies have shown that compounds similar to this compound possess significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage.

Anticancer Potential

Research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction of the benzimidazole core with DNA could inhibit cancer cell proliferation.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are important in inflammation and pain pathways.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives of the compound using DPPH radical scavenging assays. The results indicated that certain modifications enhanced the antioxidant activity significantly compared to standard antioxidants like ascorbic acid.

Study 2: Anticancer Efficacy in vitro

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound's synthesis involves multi-step reactions, including condensation and cyclization steps. For example, substituent-specific benzaldehydes (e.g., 3-trifluoromethyl benzaldehyde) are used in nucleophilic additions, followed by recrystallization from methanol to isolate the product . Yield optimization requires careful control of stoichiometry (e.g., 1.0 equiv of aldehyde), reaction time (e.g., 3–24 hours), and temperature. Low yields (e.g., 9% in one case ) may arise from side reactions; using polar aprotic solvents (DMF/EtOH mixtures) or iterative purification (column chromatography followed by recrystallization) can mitigate this.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Mass spectrometry (ES) : Confirm molecular weight (e.g., m/z 420.1573 for a derivative ).
  • Melting point analysis : Compare observed ranges (e.g., 205–207°C ) with literature values.
  • HPLC : Assess purity (>95% recommended for biological assays).
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous pyrrolidinone derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Start with in vitro cytotoxicity screens (e.g., MTT assays against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For analogs, IC₅₀ values <10 µM in antitumor assays have been reported . Prioritize targets based on structural motifs (e.g., benzodiazolyl groups may intercalate DNA ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the benzodiazolyl and pyrrolidin-2-one moieties. For example:

  • Replace the 2,5-dimethylphenoxy group with halogenated or electron-withdrawing groups to enhance target binding .
  • Test the impact of the 3-methoxyphenyl group on metabolic stability (e.g., replace with bulkier aryl groups to reduce CYP450 oxidation ).
  • Use molecular docking to predict binding affinities to targets like kinases or GPCRs . SAR data from analogs (e.g., pyrazoline derivatives with antitumor activity ) can guide prioritization.

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays. For instance:

  • If a compound shows in vitro cytotoxicity but no efficacy in animal models, assess pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS ).
  • For inconsistent enzyme inhibition data, confirm assay conditions (e.g., ATP concentrations in kinase assays) and rule out off-target effects via proteome-wide profiling .
  • Reconcile discrepancies using advanced statistical models (e.g., multivariate regression to identify confounding variables ).

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

  • Methodological Answer : Combine:

  • Molecular dynamics simulations : Model interactions with proposed targets (e.g., ligand-receptor binding stability over 100-ns trajectories ).
  • QSAR modeling : Corrogate electronic (e.g., Hammett σ values) and steric descriptors (e.g., molar refractivity) with activity data .
  • Network pharmacology : Identify polypharmacology profiles by integrating target prediction tools (e.g., SwissTargetPrediction) with pathway databases (KEGG, Reactome ).

Q. How can researchers address low solubility or stability in formulation studies?

  • Methodological Answer :

  • Salt formation : Test hydrochloride or phosphate salts to improve aqueous solubility .
  • Nanoformulation : Use lipid-based nanoparticles (e.g., liposomes) or PEGylation to enhance bioavailability .
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., HPLC-MS to detect hydrolyzed byproducts ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.